molecular formula C13H11ClFN5S B1229807 3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1229807
M. Wt: 323.78 g/mol
InChI Key: MNPQISXNUBUTRX-UHFFFAOYSA-N
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Description

3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Structural and Chemical Analysis

  • Research demonstrates the synthesis and structural characterization of compounds similar to 3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione, highlighting their crystalline structures and molecular conformations. For instance, studies have analyzed isostructural thiazoles and triazole derivatives, elucidating details like planarity and molecular orientation (Kariuki et al., 2021).

Intermolecular Interactions

  • Investigations have been conducted on the intermolecular interactions in derivatives of 1,2,4-triazoles. These studies explore interactions such as C–H⋯π and lp⋯π interactions, crucial for understanding the molecular behavior and potential applications of these compounds (Shukla et al., 2014).

Antimicrobial Applications

  • Research on 4-substituted benzylidene amino derivatives of triazoles, including those structurally related to the compound , shows significant antimicrobial activities. These compounds have been effective against various microorganisms, highlighting their potential use in medical and pharmaceutical research (Dogan et al., 1997).

Bioactive Compound Development

  • Synthesis and analysis of triazole and thiadiazine derivatives bearing pyrazole moieties have been carried out, aiming to develop new bioactive compounds. These studies include examining their antibacterial activities and potential as inhibitors in biological systems (Nayak & Poojary, 2020).

Crystal Structure and Antioxidant Properties

  • The crystal structures of antioxidant triazolyl-benzimidazole compounds have been determined, providing insights into their molecular geometry and potential antioxidant applications. The study of these compounds contributes to understanding their stability and reactivity (Karayel et al., 2015).

Molecular Docking and Drug Design

  • Triazole derivatives have been studied for their binding interactions with biological receptors using in silico docking methods. This research aids in understanding their potential as drug candidates by analyzing their interaction with specific proteins or enzymes (Saeed et al., 2019).

properties

Product Name

3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C13H11ClFN5S

Molecular Weight

323.78 g/mol

IUPAC Name

3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11ClFN5S/c1-7-10(14)11(18-19(7)2)12-16-17-13(21)20(12)9-5-3-8(15)4-6-9/h3-6H,1-2H3,(H,17,21)

InChI Key

MNPQISXNUBUTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
Reactant of Route 5
3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

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